Product packaging for 2-Isopropyl-N,N,6-trimethylaniline(Cat. No.:CAS No. 227199-09-9)

2-Isopropyl-N,N,6-trimethylaniline

Cat. No.: B1622522
CAS No.: 227199-09-9
M. Wt: 177.29 g/mol
InChI Key: XTYKPEMLMDLYKC-UHFFFAOYSA-N
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Description

Evolution of Steric Control in Organic Synthesis and Catalysis

The concept of steric hindrance has evolved from a qualitative notion of "blocking" groups to a sophisticated strategy for fine-tuning reaction outcomes. nih.govyoutube.com Initially perceived as a limitation, chemists now harness steric effects to control stereoselectivity, regioselectivity, and to stabilize reactive intermediates. nih.gov This evolution has been pivotal in fields such as asymmetric catalysis, where bulky ligands create chiral pockets around metal centers, and in the isolation of low-coordinate main group element compounds. rsc.org

Significance of Tertiary Anilines with Ortho-Alkyl Substituents

Tertiary anilines, particularly those bearing bulky alkyl groups at the ortho positions, are of significant interest. nih.govrsc.org These substituents influence the electronic properties of the aniline (B41778) nitrogen and the aromatic ring through inductive and hyperconjugative effects. ncert.nic.in More importantly, they impose significant steric constraints that can:

Restrict rotation around the C-N bond, influencing the conformation of the molecule.

Shield the nitrogen lone pair , modulating its basicity and nucleophilicity. youtube.comquora.com

Create a sterically demanding pocket when used as ligands in coordination chemistry, influencing the coordination number and geometry of the metal center. rsc.orgwikipedia.org

The "ortho effect" is a well-documented phenomenon where ortho-substituents, regardless of their electronic nature, often lead to a decrease in the basicity of anilines due to steric inhibition of protonation and destabilization of the resulting anilinium ion. youtube.com

Unique Structural and Electronic Attributes of 2-Isopropyl-N,N,6-trimethylaniline

This compound, with its distinct substitution pattern, presents a fascinating case study in steric and electronic interplay. The presence of a bulky isopropyl group and a methyl group flanking the N,N-dimethylamino functionality creates a highly congested environment.

The combination of the electron-donating N,N-dimethyl group and the alkyl substituents at the ortho positions would be expected to increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack. However, the significant steric shielding would likely direct such reactions to the less hindered para position.

Table 1: Physicochemical Properties of this compound and Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound 227199-09-9 C₁₂H₁₉N 177.29
2-Isopropyl-6-methylaniline5266-85-3C₁₀H₁₅N149.23
2,4,6-Trimethylaniline (B148799)88-05-1C₉H₁₃N135.21
N,2,6-Trimethylaniline767-71-5C₉H₁₃N135.21
2,6-Diisopropylaniline24544-04-5C₁₂H₁₉N177.29

This table is populated with data from various chemical suppliers and databases. wikipedia.orgapolloscientific.co.uknih.govfishersci.comsigmaaldrich.com

Overview of Research Domains Pertaining to this compound

While dedicated research articles focusing solely on this compound are scarce, its structural motifs suggest potential applications in several areas of chemical research:

Ligand Synthesis: The sterically encumbered nature of this aniline makes it a promising precursor for the synthesis of bulky ligands for transition metal catalysis. Such ligands are crucial in promoting challenging cross-coupling reactions and in stabilizing reactive metal centers. rsc.orgwikipedia.org

Organocatalysis: As a bulky tertiary amine, it could potentially serve as an organocatalyst, particularly as a non-nucleophilic base in various organic transformations.

Materials Science: The incorporation of such a sterically hindered aniline moiety into polymers or functional materials could impart unique properties related to thermal stability and morphology.

The synthesis of related sterically hindered anilines, such as 2-methyl-6-isopropylaniline, has been reported via methods like the Friedel-Crafts alkylation of o-toluidine (B26562) with propylene (B89431) using an aluminum chloride catalyst. google.com It is plausible that a similar synthetic strategy, followed by N-methylation, could be employed for the preparation of this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H19N B1622522 2-Isopropyl-N,N,6-trimethylaniline CAS No. 227199-09-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N,2-trimethyl-6-propan-2-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N/c1-9(2)11-8-6-7-10(3)12(11)13(4)5/h6-9H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTYKPEMLMDLYKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(C)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70371537
Record name 2-Isopropyl-N,N,6-trimethylaniline
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Molecular Weight

177.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

227199-09-9
Record name N,N,2-Trimethyl-6-(1-methylethyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=227199-09-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Isopropyl-N,N,6-trimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2 Isopropyl N,n,6 Trimethylaniline and Its Analogues

Regioselective Alkylation Strategies for Aromatic Rings Bearing Amine Functionalities

The introduction of alkyl groups at specific positions on an aniline (B41778) ring is a fundamental transformation in organic synthesis. However, achieving high regioselectivity, particularly at the positions ortho to the amine group, requires specialized methods to overcome the inherent directing effects of the amino functionality.

Introduction of Isopropyl and Methyl Groups in Ortho Positions

The synthesis of 2-isopropyl-N,N,6-trimethylaniline necessitates the introduction of an isopropyl group and a methyl group at the ortho positions of the aniline core. Friedel-Crafts alkylation is a classic method for introducing alkyl groups onto an aromatic ring. For instance, o-toluidine (B26562) can be reacted with propylene (B89431) in the presence of a Lewis acid catalyst like aluminum trichloride (B1173362) to yield 2-methyl-6-isopropylaniline. google.com Similarly, the use of isopropyl chloride or n-propyl chloride as the alkylating agent can introduce an isopropyl group onto an aniline nucleus. google.com Under Friedel-Crafts conditions, a tertiary or secondary group is often favored over a primary group when the alkyl chain has three or more carbon atoms. google.com

Another approach involves the acid-catalyzed ortho-alkylation of anilines with alkenes. acs.orgacs.org For example, the reaction of para-substituted anilines with styrene (B11656) derivatives at elevated temperatures, catalyzed by trifluoromethanesulfonic acid (CF3SO3H), results in highly chemoselective ortho-alkylation. acs.org This method has been successfully applied to various substituted anilines and styrenes, affording good yields. acs.org A combination of a Lewis acid, such as Ca(II), and hexafluoroisopropanol has also proven effective for the selective ortho-C-alkylation of anilines with a range of alkenes, including deactivated styrenes and unactivated alkenes. acs.org

The synthesis of 2,4,6-trimethylaniline (B148799), a related compound, is typically achieved through the selective mononitration of mesitylene, followed by the reduction of the nitro group. chemicalbook.comwikipedia.org This two-step process avoids the oxidation of the methyl groups. chemicalbook.com

Challenges and Solutions in Ortho-Substituted Aniline Synthesis

The synthesis of ortho-substituted anilines is often complicated by steric hindrance and the electronic effects of the amino group. The amino group is an activating, ortho-, para-directing group in electrophilic aromatic substitution. However, direct alkylation can lead to a mixture of ortho and para products, as well as polyalkylation.

One of the primary challenges is the "ortho effect," where a substituent at the ortho position can sterically hinder the approach of reagents to the amino group, thereby affecting its basicity and reactivity. wikipedia.orgvedantu.comstackexchange.combyjus.com For instance, ortho-substituted anilines are generally weaker bases than aniline itself, regardless of whether the substituent is electron-donating or electron-withdrawing. vedantu.combyjus.com This is attributed to steric inhibition of protonation and destabilization of the resulting anilinium ion. wikipedia.orgvedantu.com

To overcome these challenges, directed metalation strategies have been developed. For example, unsymmetrical N,N'-diarylureas can be regioselectively alkylated at the more sterically congested nitrogen atom, and subsequent ortho-lithiation with sec-BuLi allows for the introduction of substituents at the ortho position of the alkylated ring. nih.gov

Furthermore, the development of catalysts that can overcome the inherent ortho/para selectivity of anilines is an active area of research. For example, a palladium-catalyzed meta-C–H bromination of aniline derivatives has been reported, which circumvents the competing ortho/para-directing effects. nih.gov While not a direct ortho-alkylation method, it highlights the ongoing efforts to control regioselectivity in aniline functionalization.

N,N-Dialkylation Approaches for Tertiary Amine Formation

The formation of a tertiary amine through N,N-dialkylation is a crucial step in the synthesis of this compound. This transformation can be challenging, especially when dealing with sterically hindered anilines.

Methylation of Primary and Secondary Sterically Hindered Anilines

The N,N-dimethylation of anilines is a widely used reaction, with various methods available. acs.orgresearchgate.net Classical approaches often involve the use of a base and an alkylating agent or reductive amination with formaldehyde. acs.org More recently, catalytic methods using methanol (B129727) as a C1 source have gained prominence due to their efficiency and environmental benefits. researchgate.netrsc.orgnih.govacs.org

Ruthenium-based catalysts have shown high efficacy in the N-methylation of anilines with methanol. rsc.orgnih.govacs.org These reactions often proceed under mild conditions and tolerate a wide range of functional groups. rsc.orgnih.govacs.org For instance, cyclometalated ruthenium complexes can effectively catalyze the selective N-methylation of anilines at 60 °C with sodium hydroxide (B78521) as a base. rsc.org However, steric hindrance from ortho-substituents can negatively impact the reaction yield, sometimes requiring higher temperatures and increased base loading. rsc.org

Copper-catalyzed methods have also been developed for the selective monomethylation of anilines using methylboronic acid. acs.org This method is tolerant of various functional groups and can be applied to sterically demanding ortho-substituted anilines, although longer reaction times may be necessary. acs.org Heterogeneous catalysts, such as Ru/C, have also been employed for the N,N-dimethylation of a broad spectrum of amines using formaldehyde. acs.orgnih.gov

Table 1: Catalytic N-Methylation of Anilines

Catalyst System Methylating Agent Substrate Product Yield (%) Reference
Ru catalyst Methanol Aniline N-Methylaniline 95-98 nih.govacs.org
Cyclometalated Ru complex Methanol o-Toluidine N-Methyl-o-toluidine Lower yield rsc.org
Cu(OAc)2/Pyridine Methylboronic acid o-Toluidine N-Methyl-o-toluidine Good acs.org
Ru/C Formaldehyde Aniline N,N-Dimethylaniline Excellent acs.orgnih.gov

Selective N-Alkylation in the Presence of Bulky Ortho Substituents

The presence of bulky ortho substituents, such as an isopropyl group, significantly increases the steric hindrance around the nitrogen atom, making N-alkylation more challenging. nih.govmdpi.com The synthesis of sterically hindered tertiary amines often requires specialized methods. nih.govmdpi.comnih.gov

Direct reductive amination of ketones with secondary amines is a potential route, but the formation of the iminium intermediate can be difficult due to steric hindrance. nih.gov To address this, metal-free reduction systems using trichlorosilane (B8805176) and a Lewis base have been developed for the direct reductive amination of ketones with N-methylaniline, affording sterically hindered tertiary amines in good to high yields. nih.gov

Another strategy involves the use of nitriles as alkylating agents under catalytic hydrogenation conditions. rsc.org This method allows for the selective N-alkylation of amines. rsc.org Additionally, the Hofmann N-alkylation of poorly nucleophilic amines with alcohols can be achieved using catalytic amounts of alkyl halides, providing a practical route to mono- or di-alkylated amines. rsc.org

For highly sterically crowded anilines, a multi-step approach may be necessary. For instance, a three-step process involving the reaction of dimethyl-2-aminoisophthalate with arylmagnesium bromides, followed by etherification and a non-catalyzed C-C coupling reaction, has been used to prepare anilines with extremely bulky ortho-substituents. semanticscholar.org

Atom Economy and Sustainable Synthetic Protocols

The principles of green chemistry are increasingly pivotal in modern synthetic organic chemistry, with atom economy standing out as a key metric for sustainability. acs.org Atom economy, a concept developed by Barry Trost, evaluates the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. numberanalytics.com High atom economy is characteristic of reactions that maximize the integration of starting materials, such as addition and rearrangement reactions, and often involve catalytic processes over stoichiometric ones. acs.org The development of sustainable synthetic protocols for fine chemicals like this compound and its analogues is therefore focused on minimizing waste and enhancing efficiency from the molecular level upwards. acs.orgnumberanalytics.com

A significant advancement in the atom-economical synthesis of hindered aniline derivatives is the direct C–H functionalization of anilines. rsc.org This approach is inherently more sustainable than classical methods that often involve multiple steps, protection/deprotection sequences, and the use of stoichiometric reagents, which generate considerable waste.

One of the most promising strategies for achieving high atom economy in the synthesis of substituted anilines is through catalytic C-H alkylation. rsc.org This method directly adds alkenes to the aniline core, representing a straightforward and atom-economical route to branched alkylated anilines. rsc.org

Yttrium-Catalyzed ortho-Alkylation of N,N-Dimethylanilines

Research has demonstrated the efficacy of a cationic half-sandwich yttrium catalyst for the ortho-selective C–H addition of N,N-dimethylanilines to alkenes. rsc.org This protocol provides a direct pathway to a variety of tertiary aniline derivatives with branched alkyl substituents, which are challenging to synthesize using traditional methods. rsc.org The reaction exhibits high selectivity for the ortho position and proceeds with excellent atom economy, as the primary atoms from both the aniline and the alkene are incorporated into the final product. A broad range of N,N-dimethylaniline derivatives, including those with methyl, aryl, and halogen substituents, can be efficiently alkylated. rsc.org

SubstrateAlkeneCatalystProductYield (%)Atom Economy Principle
N,N-dimethylaniline1-octeneCationic Yttrium Complexortho-octyl-N,N-dimethylanilineHighC-H Activation/Addition
N-ethyl-N-methylaniline1-octeneCationic Yttrium Complexortho-octyl-N-ethyl-N-methylaniline90%C-H Activation/Addition
N,N,N′,N′-tetramethyl-m-phenylenediamine1-octeneCationic Yttrium ComplexMono-alkylation productHighSelective C-H Activation

This catalytic system is notable for its functional group tolerance, as halogenated dimethylanilines are compatible, yielding the corresponding C-H alkylation products without dehalogenation. rsc.org However, the steric hindrance of the substrates can influence the reaction's success; for instance, N,N-diethylaniline did not react under the same conditions, indicating a limitation of the current catalytic system. rsc.org

Catalytic Distillation for N-Isopropylaniline Synthesis

For the synthesis of analogues like N-isopropylaniline, catalytic distillation presents a highly efficient and sustainable methodology. researchgate.net This process integrates reaction and separation into a single unit, driving the reaction equilibrium towards the product side by continuously removing by-products, in this case, water. The synthesis of N-isopropylaniline from aniline and isopropanol (B130326) over a Cu-Cr/Al2O3 catalyst exemplifies this approach. researchgate.net

Under optimal conditions, this method achieves an aniline conversion of 99% and a selectivity for N-isopropylaniline of 99.5%. researchgate.net The process is a significant improvement over traditional batch reactions, offering enhanced yield, reduced reaction time, and lower energy consumption, all hallmarks of a sustainable synthetic protocol.

ParameterOptimal ConditionResult
ReactantsAniline, IsopropanolN-isopropylaniline
CatalystCu-Cr/Al2O3High Activity
Reflux Ratio2.5-3.5Aniline Conversion: 99%
Reactant Mole Ratio (Isopropanol:Aniline)1.5Selectivity: 99.5%
Column Bottom Temperature223°CHigh Purity Product

The development and application of such atom-economical and sustainable protocols are crucial for the environmentally responsible production of complex chemical compounds. While direct sustainable routes for this compound are still an area of active research, the methodologies applied to its analogues demonstrate a clear path forward. Future advancements will likely focus on developing catalysts with broader substrate scopes and even greater efficiency to meet the growing demand for green chemical manufacturing processes. mdpi.comresearchgate.net

Elucidation of Molecular and Electronic Properties Via Computational and Theoretical Chemistry

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and other fundamental properties of molecules. While specific DFT studies on 2-Isopropyl-N,N,6-trimethylaniline are not prevalent in the literature, extensive research on closely related, sterically hindered anilines, such as N,N-dimethyl-2,4,6-trimethylaniline, provides a strong basis for understanding its characteristics.

The electronic structure of this compound is dominated by the interplay between the electron-donating amino group and the aromatic phenyl ring, significantly modulated by extreme steric hindrance. The two methyl groups and the bulky isopropyl group at the ortho-positions force the N,N-dimethylamino group out of the plane of the benzene (B151609) ring.

This twisting disrupts the ideal p-π orbital overlap between the nitrogen lone pair and the aromatic system. Consequently, the delocalization of the nitrogen's lone pair into the ring is substantially inhibited. This has several effects:

Charge Distribution : The nitrogen atom retains a higher degree of negative charge density compared to less substituted anilines where the lone pair is more effectively delocalized. The aromatic ring, in turn, is less electron-rich than what would be expected based solely on the electronic-donating nature of a typical amino group.

Nitrogen Atom Geometry : In sterically hindered dialkylanilines, the nitrogen atom tends to adopt a more pyramidal geometry, moving away from the planar structure favored in unhindered systems. researchgate.net

Steric descriptors provide a quantitative measure of a ligand's size and are crucial for predicting its influence on reaction rates and metal coordination. For this compound, these parameters are expected to be large, reflecting its significant bulk.

Percent Buried Volume (%Vbur) : This descriptor calculates the percentage of the volume around a central point (e.g., a metal to which the aniline (B41778) might coordinate) that is occupied by the ligand. Due to the ortho-isopropyl and ortho-methyl groups, in addition to the N,N-dimethyl groups, the %Vbur for this compound would be substantial, indicating that it can effectively shield a reactive center.

Sterimol Parameters : These parameters (L, B1, B5) describe the dimensions of a substituent. The isopropyl group, in particular, would contribute to a large L (length) and B5 (maximum width) value, classifying it as a sterically demanding substituent.

CompoundKey Steric FeaturesAnticipated Relative Steric Bulk
AnilineNo ortho-substituentsLow
2,4,6-Trimethylaniline (B148799)Two ortho-methyl groupsHigh
This compoundOne ortho-isopropyl, one ortho-methyl, two N-methyl groupsVery High

Conformational Analysis and Potential Energy Surface Exploration

The conformational landscape of this compound is complex due to the multiple rotatable bonds and significant steric clashes.

Rotation around the Carbon(aryl)-Nitrogen bond in anilines is a key factor in their chemistry. In unhindered anilines, this barrier is relatively low. However, in highly substituted systems, the barrier increases significantly.

For protonated N,N-dimethyl-2,4,6-trimethylaniline, a close analogue, the rotational barrier around the C(aryl)-N bond is reported to be approximately 68.1 kJ/mol. researchgate.net The substitution of a methyl group with a larger isopropyl group in this compound would likely result in a comparable or slightly higher rotational barrier due to increased steric interactions in the planar transition state. Studies on related systems show that such barriers can range from 15 to 19 kcal/mol (approximately 63-80 kJ/mol) depending on factors like protonation and solvent. nih.gov

BondMolecule TypeTypical Rotational Barrier (ΔG‡)Reference
Aryl-N (Aniline)Heterocycles4.1 kcal/mol nih.gov
Triazine-N (Neutral)Amine-substituted [s]-triazines15.3–16.1 kcal/mol nih.gov
Triazine-N (Protonated)Amine-substituted [s]-triazines17.5–19.3 kcal/mol nih.gov
C(aryl)-N (Protonated)N,N-dimethyl-2,4,6-trimethylaniline~16.3 kcal/mol (68.1 kJ/mol) researchgate.net

There is a direct trade-off between steric hindrance and molecular flexibility. nih.govtaylorandfrancis.com The bulky ortho substituents in this compound severely restrict the molecule's conformational freedom.

Restricted Rotation : As noted, rotation around the C-N bond is highly hindered.

Locked Conformations : The molecule likely exists in a few low-energy conformations where the bulky groups are arranged to minimize van der Waals strain. The flexibility of the isopropyl group itself (rotation around the C-C bond) adds another layer to the conformational analysis.

Impact on Reactivity : This lack of flexibility means the molecule cannot easily adopt the ideal transition state geometry for certain reactions, which can dramatically decrease reactivity. nih.govnih.govresearchgate.net The molecule's structure is pre-organized into a bulky, space-filling conformation.

Prediction of Basicity, Nucleophilicity, and Acid-Base Equilibria

The steric bulk of this compound has a profound and differential impact on its basicity and nucleophilicity.

Basicity (pKa) : Basicity is a thermodynamic property, reflecting the stability of the conjugate acid. The steric hindrance in this compound inhibits resonance, which localizes the lone pair on the nitrogen, thereby increasing its availability for protonation. However, the same steric bulk hinders the solvation of the resulting cation (the conjugate acid). researchgate.net These two opposing effects determine the final basicity. For the analogous N,N-dimethyl-2,4,6-tri-tert-butylaniline, the pKa* was found to be -1.42, which is 5.6 pK units lower than that of N,N-dimethylaniline, indicating that the steric hindrance to solvation is the dominant effect, leading to a dramatic decrease in basicity. researchgate.net A similar, though perhaps less extreme, reduction in basicity would be expected for this compound.

Nucleophilicity : Nucleophilicity is a kinetic property, related to the rate at which the amine attacks an electrophile. It is highly sensitive to steric hindrance. masterorganicchemistry.com The bulky groups surrounding the nitrogen atom in this compound act as a "fat goalie," effectively blocking the nitrogen's approach to an electrophilic center. masterorganicchemistry.com Therefore, despite its available lone pair, it is predicted to be a very poor nucleophile. This is a classic example of a "non-nucleophilic base" archetype, where basicity (the ability to accept a proton, which is very small) is much greater than nucleophilicity (the ability to attack a larger electrophile).

The general trend for amines is that nucleophilicity increases with basicity, but bulky amines are a major exception to this rule. masterorganicchemistry.com

Advanced Computational Spectroscopic Predictions (e.g., NMR, IR, UV-Vis)

Computational spectroscopy serves as a powerful predictive tool in modern chemical analysis. For this compound, theoretical spectra can be generated using quantum chemical calculations, primarily based on Density Functional Theory (DFT) for ground-state properties like NMR and IR spectra, and Time-Dependent Density Functional Theory (TD-DFT) for excited-state properties such as UV-Vis spectra. These computational approaches allow for a detailed assignment of spectral features to specific molecular structures and electronic transitions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The prediction of ¹H and ¹³C NMR spectra is a critical application of computational chemistry for structure verification. The process typically involves optimizing the molecular geometry of this compound and then calculating the nuclear shielding tensors for each atom using the Gauge-Independent Atomic Orbital (GIAO) method. These shielding values are then referenced against a standard, such as tetramethylsilane (B1202638) (TMS), to yield chemical shifts (δ).

The predicted ¹H NMR spectrum would show distinct signals corresponding to the chemically inequivalent protons in the molecule. This includes separate resonances for the aromatic protons, the N,N-dimethyl protons, the methine proton of the isopropyl group, the six equivalent methyl protons of the isopropyl group, and the protons of the methyl group attached to the aromatic ring. Similarly, the ¹³C NMR spectrum would provide predicted chemical shifts for each unique carbon atom, including the substituted and unsubstituted carbons of the aniline ring and the aliphatic carbons of the substituents.

Illustrative Predicted NMR Chemical Shifts for this compound

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH 6.90 - 7.30 122 - 128
N(CH₃)₂ 2.70 - 3.00 42 - 46
Isopropyl CH 3.00 - 3.40 26 - 30
Isopropyl C(CH₃)₂ 1.15 - 1.35 23 - 26
Ring-CH₃ 2.25 - 2.55 19 - 23
Aromatic C-N Not Applicable 148 - 152
Aromatic C-isopropyl Not Applicable 142 - 146
Aromatic C-methyl Not Applicable 136 - 140

Note: These values are representative and the precise predicted shifts are dependent on the chosen level of theory and basis set.

Infrared (IR) Spectroscopy

Theoretical IR spectra are obtained by calculating the harmonic vibrational frequencies of the molecule after its geometry has been optimized to a stable energy minimum. These calculations yield a set of vibrational modes, each with a specific frequency and intensity. Due to the approximations inherent in the calculations, such as the treatment of vibrations as purely harmonic, the calculated frequencies are often systematically higher than those observed experimentally. To correct for this, the computed frequencies are typically multiplied by an empirical scaling factor.

For this compound, the predicted IR spectrum would display characteristic absorption bands. These include high-frequency C-H stretching vibrations from both the aromatic and aliphatic moieties, C=C stretching vibrations within the aromatic ring, the C-N stretching of the aniline group, and a variety of bending vibrations (scissoring, rocking, wagging, and twisting) at lower frequencies.

Illustrative Predicted IR Vibrational Frequencies for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Description
Aromatic C-H Stretch 3050 - 3150 Stretching vibrations of the C-H bonds on the benzene ring.
Aliphatic C-H Stretch 2870 - 2990 Asymmetric and symmetric stretching of C-H bonds in the isopropyl and methyl groups.
C=C Aromatic Stretch 1580 - 1620 In-plane stretching of the carbon-carbon double bonds of the aromatic ring.
C-N Stretch 1280 - 1380 Stretching vibration of the bond between the aromatic carbon and the nitrogen atom.
C-H Bending 1360 - 1470 Bending vibrations associated with the aliphatic and aromatic C-H bonds.

Note: The exact positions and intensities of the absorption bands are contingent on the computational methodology utilized.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption spectrum in the UV-Vis region is predicted using TD-DFT calculations. This method calculates the energies of vertical electronic transitions from the ground state to various excited states. The results provide the absorption wavelengths (λ_max) and the corresponding oscillator strengths, which are a measure of the transition probability and are related to the intensity of the absorption bands.

The predicted UV-Vis spectrum for this compound would be dominated by π → π* transitions associated with the substituted benzene ring. The electron-donating amino and alkyl groups are expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene. Computational predictions can aid in the assignment of these transitions to the specific molecular orbitals involved.

Illustrative Predicted UV-Vis Absorption for this compound

Transition Type Predicted λ_max (nm)
π → π* 245 - 265
π → π* 285 - 305

Note: These values are illustrative. The inclusion of solvent effects in the calculation can refine the predicted absorption wavelengths.

Coordination Chemistry and Ligand Design Principles Involving 2 Isopropyl N,n,6 Trimethylaniline

Synthesis and Structural Characterization of Metal Complexes

The direct coordination of 2-isopropyl-N,N,6-trimethylaniline to metal centers, as well as its derivatives, has led to the isolation and characterization of a variety of metal complexes. The steric bulk of the ligand is a dominant factor in these systems.

Coordination to Transition Metals (e.g., Pd, Cu, Mo, Ti, Zr)

While direct coordination complexes of this compound with all the listed metals are not extensively detailed in the provided search results, the principles of its coordination can be inferred from studies on analogous bulky aniline (B41778) derivatives like 2,4,6-trimethylaniline (B148799). For instance, 2,4,6-trimethylaniline has been successfully coordinated to iron carbonyls, forming stable complexes that have been thoroughly characterized. must.ac.ke The synthesis of such complexes typically involves the reaction of the aniline with a suitable metal precursor. must.ac.ke The steric hindrance provided by the ortho substituents is a key factor in stabilizing these complexes. must.ac.ke

The coordination chemistry of ligands derived from substituted anilines extends to a wide range of transition metals. For example, carbene-metal-amide complexes involving gold, silver, and copper have been synthesized and studied for their catalytic properties. rsc.org Similarly, iridium complexes with primary amine-functionalized N-heterocyclic carbene ligands, which can be conceptually linked to aniline precursors, have been prepared and their catalytic activity in hydrogenation reactions has been demonstrated. acs.org The synthesis of nickel(II) complexes with phosphine (B1218219) ligands bearing imidazolyl substituents, which are related to NHCs derived from anilines, has also been reported. nih.gov The formation of dinuclear transition metal complexes with bridging dinitrogen ligands is another area where the nature of the ancillary ligands, which can be derived from anilines, plays a critical role. nsf.gov

Influence of Ortho-Alkyl and N,N-Dialkyl Substituents on Coordination Geometry

The steric bulk arising from ortho-alkyl and N,N-dialkyl substituents profoundly influences the coordination geometry of the resulting metal complexes. These bulky groups can prevent the formation of certain coordination geometries and stabilize others. For instance, the presence of bulky substituents on β-diketone ligands has been shown to prevent the formation of multidentate bonds due to steric hindrance. researchgate.net This principle is directly applicable to ligands derived from this compound.

In the context of N-heterocyclic carbene (NHC) ligands, which can be synthesized from aniline precursors, the steric properties of the N-aryl substituents are crucial. The size of these substituents can dictate the orientation of the ligand plane and influence intramolecular interactions within the complex. researchgate.net For example, in bimetallic copper complexes, the size of the N-aryl ortho-substituents governs the proximity of the metal centers. researchgate.net Similarly, in gold(III) complexes, the steric hindrance of a bulky NHC ligand like SIPr, which has large diisopropylphenyl groups, can prevent the formation of the expected square planar complex. mdpi.com The rotation of the metal-NHC bond can also be influenced by the steric effects of the ligands, which in turn affects the reactivity of the complex. nih.gov

The following table summarizes the influence of steric effects on coordination geometry in various metal complexes with bulky ligands.

Metal Complex TypeInfluence of Steric BulkReference
β-diketonate complexesPrevents formation of multidentate bonds. researchgate.net
Bimetallic Copper(I) complexesGoverns intramolecular metal-metal distances. researchgate.net
Gold(III)-NHC complexesCan prevent the formation of expected coordination geometries. mdpi.com
π-allyl-Nickel(II)-NHC complexesAffects the rotational barrier of the Metal-NHC bond and reactivity. nih.gov

Stability and Reactivity of Metal-Nitrogen Bonds in Sterically Hindered Systems

The steric encumbrance provided by the ortho-alkyl and N,N-dialkyl groups in ligands like this compound enhances the stability of the metal-nitrogen bond. This increased stability is often attributed to the "kinetic stabilization" afforded by the bulky groups, which sterically shield the metal center and the metal-ligand bond from reactive species.

In complexes with sterically demanding ligands, the metal-nitrogen bond can exhibit significant thermal stability. For example, iron carbonyl complexes of 2,4,6-trimethylaniline show considerable thermal stability at high temperatures. must.ac.ke The strength and nature of the metal-nitrogen bond are also influenced by the electronic properties of the ligand. The bonding in metal-nitrosyl complexes, for instance, is dependent on whether the nitrosyl ligand is linear or bent, which in turn affects the sigma-donating and pi-accepting abilities of the ligand. ijiet.com While not a direct analogue, this illustrates how ligand geometry, influenced by sterics, can modulate bonding.

The reactivity of the metal-nitrogen bond is also impacted by steric hindrance. In some cases, the bulky substituents can prevent or slow down reactions at the metal center. However, this steric protection can also be harnessed to control reactivity and selectivity in catalysis.

This compound as a Precursor to Advanced Ligand Architectures

The chemical reactivity of this compound allows for its use as a starting material in the synthesis of more complex and valuable ligands for coordination chemistry and catalysis.

Development of N-Heterocyclic Carbene (NHC) Ligands from Tertiary Aniline Precursors

Tertiary anilines are key precursors for the synthesis of a wide variety of N-heterocyclic carbene (NHC) ligands. wikipedia.orgnih.govresearchgate.net NHCs are a class of ligands that have become ubiquitous in organometallic chemistry and catalysis due to their strong sigma-donating properties and the ability to tune their steric and electronic properties. scripps.edu

The synthesis of NHC precursors, typically imidazolium (B1220033) salts, often begins with an aniline derivative. researchgate.netchemrxiv.org For example, 2,4,6-trimethylaniline is a common starting material for the synthesis of the widely used IMes ligand (1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene). wikipedia.orgresearchgate.net The general synthetic route involves the condensation of the aniline with a diketone or a related compound to form a diimine, which is then cyclized to form the imidazolium salt. wikipedia.org Deprotonation of this salt yields the free NHC, which can then be coordinated to a metal center. scripps.edu Alternatively, metal-NHC complexes can be synthesized directly from the imidazolium salt via transmetalation, often using a silver-NHC intermediate. nih.gov

The steric and electronic properties of the resulting NHC ligand are directly inherited from the parent aniline. The bulky substituents on the aniline, such as the isopropyl and methyl groups in this compound, are transferred to the N-substituents of the NHC, thereby imparting significant steric bulk around the metal center in the final complex. This steric hindrance is often crucial for the stability and catalytic activity of the metal-NHC complex. researchgate.net

Synthesis of Diimine, Diamide, and Other Chelating Ligands

Beyond NHCs, this compound and related anilines can be used to synthesize a variety of other chelating ligands, including diimines and diamides. mdpi.com Chelating ligands are molecules that can bind to a central metal atom through two or more donor atoms, forming a ring structure. This chelate effect generally leads to more stable metal complexes compared to those with monodentate ligands.

The synthesis of diimine ligands can be achieved through the condensation of an aniline with a dicarbonyl compound, such as glyoxal. wikipedia.org These diimine ligands can then be used to form complexes with various transition metals. Schiff base ligands, a broad class of compounds that includes diimines, are known to form stable complexes with a wide range of metals and have applications in various fields, including catalysis and materials science. mdpi.comnih.gov The synthesis of metal complexes with Schiff base ligands derived from aniline derivatives has been reported, with the ligand acting as a bidentate or polydentate donor. mdpi.com

Interactions with Main Group Elements and Reactive Intermediates

The unique steric and electronic properties of this compound make it a compelling ligand for the stabilization of reactive main group element centers. Its significant steric bulk, arising from the ortho-isopropyl and ortho-methyl groups, as well as the N,N-dimethyl substitution, provides a conical shielding effect that can kinetically stabilize otherwise transient low-valent and low-coordinate species. This section explores the theoretical and extrapolated roles of this ligand in fostering unusual bonding and probing reactivity in main group chemistry, drawing parallels from sterically similar aniline-based ligands.

Stabilization of Low Oxidation States and Unusual Bonding Modes

The design of sterically demanding ligands has been a cornerstone in the advancement of main group chemistry, enabling the isolation of compounds with elements in unusually low oxidation states. While direct experimental studies on this compound in this context are not extensively documented in the provided search results, the principles established with structurally related bulky amido- and anilide-based ligands provide a strong foundation for predicting its behavior.

The primary role of bulky ligands like this compound is to prevent the disproportionation or oligomerization of low-valent main group species through kinetic stabilization. For instance, the isolation of stable magnesium(I) dimers was achieved using superbulky β-diketiminate ligands, which feature N-aryl groups with large 2,6-diisopropylphenyl substituents. numberanalytics.com These bulky groups create a protective pocket around the metal centers, preventing further reactions that would lead to more common oxidation states. It is highly probable that the deprotonated form of this compound, the 2-isopropyl-N,6-dimethylanilido ligand, could similarly stabilize low-valent Group 1, 2, 13, and 14 elements.

Recent breakthroughs have demonstrated that even zero-oxidation-state magnesium complexes can be stabilized by extremely bulky monoanionic β-diketiminate ligands. numberanalytics.com This highlights the immense potential of sterically encumbering ligands to push the boundaries of accessible oxidation states. The electron-donating nature of the N,N-dimethyl group in this compound would further enhance the electron density on the metal center, a feature that can be crucial for the stability of low-valent species.

Unusual bonding modes are another hallmark of complexes with bulky ligands. The steric pressure exerted by the ligand can force unconventional coordination geometries and metal-metal bonding. For example, a rare square planar magnesium complex has been synthesized using a bulky benzamidinate ligand derived from 2,6-diisopropylaniline. rsc.org It is conceivable that this compound could support similar unusual geometries in its complexes with main group elements. Furthermore, the stabilization of homonuclear multiple bonds between main group elements has been a significant achievement, often relying on the steric shielding provided by bulky substituents. rsc.org The use of ligands derived from this compound could potentially lead to novel compounds with direct metal-metal bonds between elements like gallium, germanium, or tin.

Table 1: Predicted Stabilization Effects of 2-Isopropyl-N,N,6-trimethylanilido Ligand on Main Group Elements

Main Group ElementPredicted Low Oxidation StatePotential Unusual Bonding ModeRationale based on Similar Systems
Magnesium (Mg)+1, 0Mg-Mg bonding, Low-coordinate speciesSuccess with bulky β-diketiminate ligands in stabilizing Mg(I) and Mg(0). numberanalytics.com
Aluminum (Al)+1Al-Al bonding, Terminal aluminylsBulky ligands are key to stabilizing Al(I) species and preventing oligomerization. scholaris.ca
Gallium (Ga)+1Ga-Ga bonding, Terminal gallinidenesHeterocyclic Ga(I) compounds have been synthesized with bulky N-aryl groups. rsc.org
Germanium (Ge)+1, 0Ge-Ge multiple bonds, GermylenesLow-valent germanium compounds are stabilized by bulky ligand frameworks. scholaris.ca
Tin (Sn)+1, 0Sn-Sn multiple bonds, StannylenesBulky substituents are essential for the isolation of low-valent tin species.

Probing Reactivity in Main Group Chemistry

The steric and electronic environment created by this compound can be instrumental in probing the intrinsic reactivity of main group elements. By preventing unwanted side reactions, this ligand allows for the study of fundamental reaction pathways, such as small molecule activation.

Low-valent main group compounds, stabilized by bulky ligands, have shown remarkable reactivity that was once thought to be exclusive to transition metals. ualberta.cabohrium.com For example, low-valent aluminum(I) complexes can activate a range of small molecules, including H₂, CO₂, and even robust C-F bonds. scholaris.ca A complex of a main group element with this compound would likely exhibit similar reactivity, with the steric bulk of the ligand preventing the formation of inactive polynuclear species.

The reaction of a hypothetical low-valent gallium(I) complex supported by the 2-isopropyl-N,N,6-trimethylanilido ligand with various substrates could provide insights into the fundamental steps of catalytic cycles. The reactivity of such a complex towards small molecules like ammonia (B1221849) or phosphines could be explored, drawing parallels to the reactivity of gallium(I) N-heterocyclic carbene analogues. rsc.org

The electronic character of the ligand also plays a crucial role. The electron-donating N,N-dimethyl group of this compound would increase the nucleophilicity of the coordinated main group element, potentially enhancing its reactivity towards electrophilic substrates. Conversely, the steric hindrance can be systematically varied by comparing its reactivity with that of complexes bearing less bulky anilide ligands, allowing for a detailed investigation of steric effects on reaction mechanisms.

Table 2: Potential Probing Reactions for a Main Group Complex of this compound (L)

Main Group Complex (L-M)SubstratePredicted Reaction TypeInformation Gained
L-Al(I)Dihydrogen (H₂)Oxidative AdditionUnderstanding of Al-H bond formation and potential for hydrogenation catalysis.
L-Ga(I)Ammonia (NH₃)N-H Bond ActivationInsights into amination reactions and the formation of Ga-N bonds.
L-Ge(II)Carbon Dioxide (CO₂)Insertion or ReductionExploring pathways for CO₂ functionalization by main group elements.
L-Sn(II)Alkyl Halide (R-X)Oxidative AdditionProbing the mechanism of C-X bond activation at a tin center.

Catalytic Efficacy of 2 Isopropyl N,n,6 Trimethylaniline Based Catalytic Systems

Transition Metal-Mediated Catalysis

Transition metal catalysis frequently employs bulky ligands to influence the reactivity and selectivity of the metallic center. While analogous, sterically hindered anilines are precursors to widely used ligands, such as N-heterocyclic carbenes (NHCs) derived from compounds like 2,4,6-trimethylaniline (B148799) for use in Grubbs' catalysts, specific data for 2-Isopropyl-N,N,6-trimethylaniline in this context is not available. wikipedia.org

Applications in Cross-Coupling Reactions with Sterically Demanding Substrates (e.g., C-N, C-C Coupling)

There is no specific information available in the scientific literature detailing the use of this compound or its derivatives as ligands in transition metal-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, or other C-C and C-N bond-forming reactions involving sterically demanding substrates.

Utility in Hydroboration and Hydrosilylation Processes

A review of current research indicates no published studies on the application of this compound as a component of catalytic systems for hydroboration or hydrosilylation reactions.

Role in Reductive Amination and Hydrogenation Reactions

While the synthesis of various anilines, including related structures, can be achieved through catalytic hydrogenation, there is no evidence to suggest that this compound itself plays a catalytic role in reductive amination or hydrogenation processes. patsnap.comgoogle.com

Organocatalytic Applications

Organocatalysis often relies on the specific structural and electronic properties of organic molecules to catalyze reactions. This includes their potential to act as Brønsted or Lewis bases or to create a specific chiral environment.

This compound as a Chiral or Achiral Brønsted Base

There are no documented instances of this compound being employed as either a chiral or achiral Brønsted base in organocatalytic reactions. Its steric bulk could theoretically influence base-mediated processes, but specific applications have not been reported.

Asymmetric Catalysis Driven by Steric Chiral Environment

No research is available that describes the use of this compound in creating a sterically controlled chiral environment for asymmetric catalysis.

Mechanistic Investigations of Transformations Involving 2 Isopropyl N,n,6 Trimethylaniline

Reaction Kinetics and Rate-Determining Steps

No information is available in the public domain regarding the reaction kinetics and rate-determining steps for transformations involving 2-Isopropyl-N,N,6-trimethylaniline.

Identification and Characterization of Catalytically Active Species

There are no published studies that identify or characterize catalytically active species derived from this compound.

Elucidation of Elementary Steps and Catalytic Cycles

Detailed elementary steps and catalytic cycles for reactions involving this compound have not been reported in the scientific literature.

Role of Steric and Electronic Factors in Catalytic Selectivity (Regio-, Chemo-, Enantioselectivity)

While the steric bulk of the isopropyl and methyl groups, combined with the electronic nature of the dimethylamino group, would undoubtedly influence catalytic selectivity, no specific studies on the regio-, chemo-, or enantioselectivity of reactions involving this compound are available.

In Situ Spectroscopic Monitoring of Reaction Progress

There is no information on the use of in situ spectroscopic techniques to monitor the progress of reactions involving this compound.

Advanced Spectroscopic and Structural Characterization Techniques

X-ray Diffraction (Single Crystal and Powder) for Solid-State Structure

X-ray diffraction techniques are fundamental in determining the precise arrangement of atoms within a crystalline solid. For 2-Isopropyl-N,N,6-trimethylaniline, both single-crystal and powder X-ray diffraction can be employed to elucidate its solid-state structure.

Powder X-ray diffraction (PXRD) is primarily used for phase identification of a crystalline solid and can provide information on the unit cell dimensions. PXRD is a valuable tool for quality control, ensuring the purity of a bulk sample and confirming that it consists of a single crystalline phase.

Multi-Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure of molecules in solution. For this compound, multi-nuclear NMR experiments are essential for a complete characterization.

¹H NMR Spectroscopy : The proton NMR spectrum of this compound would exhibit distinct signals for the aromatic protons, the isopropyl group's methine and methyl protons, and the N,N-dimethyl and the C6-methyl protons. The chemical shifts and coupling patterns of these signals provide detailed information about the electronic environment and connectivity of the protons. For comparison, in the related compound 2,4,6-trimethylaniline (B148799), the aromatic protons appear at approximately 6.75 ppm, while the methyl protons have distinct shifts. chemicalbook.com

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of the aromatic carbons are influenced by the electron-donating nature of the amino and alkyl groups. Studies on related anilines have shown that ortho-substitution can decrease the electron-donating properties of the amino group due to steric hindrance. mdpi.com For instance, in N,N,2,6-tetramethylaniline, the amino group exhibits very weak electron-donor properties. mdpi.com

Heteroatom NMR (¹⁵N) : While less common, ¹⁵N NMR can provide direct information about the electronic environment of the nitrogen atom. However, it has been noted that ¹⁵N chemical shifts are not always a direct measure of the electronic effects of the nitrogen atom in anilines. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH6.5 - 7.5120 - 150
Isopropyl CH2.5 - 3.525 - 35
Isopropyl CH₃1.0 - 1.520 - 25
N-CH₃2.5 - 3.040 - 50
C6-CH₃2.0 - 2.515 - 25

This table is predictive and based on typical chemical shift ranges for similar functional groups.

The steric bulk of the isopropyl group and the two ortho-methyl groups in this compound can lead to restricted rotation around the C-N bond. Dynamic NMR (DNMR) studies are instrumental in investigating such conformational exchange processes. nih.gov By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals, which can be used to determine the energy barriers for rotation and to identify the preferred conformations of the molecule in solution. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Compound Identification and Purity

High-resolution mass spectrometry (HRMS) is a critical technique for the precise determination of the molecular weight and elemental composition of a compound. researchgate.netfda.gov HRMS can measure the mass-to-charge ratio (m/z) to four or more decimal places, allowing for the unambiguous identification of this compound and differentiation from other compounds with the same nominal mass. researchgate.netescholarship.org This high level of accuracy is also invaluable for assessing the purity of a sample by detecting and identifying any potential impurities. fda.gov The technique is highly selective as it determines the exact mass of a compound, making it possible to discern even minor structural changes. researchgate.net

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Bonding Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule.

FT-IR Spectroscopy : The FT-IR spectrum of this compound would show characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and C-N stretching of the amine. For a related compound, 2,4,6-trimethylaniline, FT-IR spectra show characteristic peaks that can be used for identification. nih.govthermofisher.com

Raman Spectroscopy : Raman spectroscopy is complementary to FT-IR and is particularly useful for observing non-polar bonds. nih.gov The Raman spectrum would also exhibit bands corresponding to the various vibrational modes of the molecule, providing a fingerprint for identification. nih.gov

Table 2: Key Vibrational Modes for this compound

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Technique
Aromatic C-H Stretch3000 - 3100FT-IR, Raman
Aliphatic C-H Stretch2850 - 3000FT-IR, Raman
Aromatic C=C Stretch1450 - 1600FT-IR, Raman
C-N Stretch1250 - 1350FT-IR, Raman

This table provides general ranges and the exact positions will be specific to the molecule.

Electronic Absorption (UV-Vis) and Emission Spectroscopy

UV-Vis Spectroscopy : Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be expected to show absorption bands in the ultraviolet region, corresponding to π-π* transitions of the aromatic ring. The position and intensity of these bands are influenced by the substitution pattern on the aniline (B41778) ring.

Emission Spectroscopy (Fluorescence) : While not all anilines are strongly fluorescent, emission spectroscopy could potentially be used to study the excited state properties of this compound. Information on the fluorescence quantum yield and lifetime can provide further insights into the molecule's photophysical behavior.

Structure Reactivity and Structure Selectivity Relationships in 2 Isopropyl N,n,6 Trimethylaniline Chemistry

Correlating Ligand Steric Bulk with Catalytic Performance

The steric environment around a metal center, largely defined by the supporting ligands, is a critical determinant of catalytic performance. In the context of ligands derived from 2-Isopropyl-N,N,6-trimethylaniline, the isopropyl group at the 2-position and the methyl group at the 6-position create a significant steric shield. This bulkiness profoundly influences several aspects of a catalytic cycle.

One of the primary effects of steric bulk is the promotion of monoligation of the ligand to the metal center. This is particularly important in cross-coupling reactions, where the formation of a coordinatively unsaturated, highly reactive L1M(0) species (where L is the ligand and M is the metal) is often desired. The steric hindrance prevents the coordination of a second ligand, thereby facilitating the subsequent steps of oxidative addition and reductive elimination.

Furthermore, the steric bulk of the ligand can influence the rate of reductive elimination, which is often the product-forming step in a catalytic cycle. By creating a crowded environment around the metal center, bulky ligands can destabilize the transition state of competing side reactions, such as β-hydride elimination, leading to higher selectivity for the desired product. The concept of "flexible steric bulk" has also emerged, where ligands can adopt different conformations to accommodate sterically demanding substrates during oxidative addition while still being bulky enough to promote efficient reductive elimination. organic-chemistry.org

To illustrate the correlation between steric bulk and catalytic performance, the following table, based on general trends observed for analogous bulky aniline-derived ligands in palladium-catalyzed amination reactions, demonstrates how variations in the ortho-substituents can affect the reaction yield.

Ortho-Substituent (R) on Aniline (B41778) LigandRelative Steric BulkIllustrative Yield (%)
MethylLow75
EthylMedium85
IsopropylHigh92
tert-ButylVery High88

Electronic Parameter Variations and their Impact on Reactivity

The electronic properties of the aniline-derived ligand, in concert with its steric attributes, play a crucial role in modulating the reactivity of the metal catalyst. The N,N-dimethylamino group in this compound is a strong electron-donating group. This has several important consequences for the catalytic cycle.

Electron-rich ligands generally increase the electron density on the metal center. This enhanced electron density facilitates the oxidative addition step in many cross-coupling reactions, where the metal center inserts into a carbon-halogen or carbon-pseudohalogen bond. A more electron-rich metal center is more nucleophilic and thus more reactive towards electrophilic substrates.

Conversely, the final reductive elimination step is often favored by a more electron-deficient metal center. Therefore, a delicate electronic balance is required for optimal catalytic turnover. The substituents on the aniline ring can be modified to fine-tune these electronic properties. For instance, the introduction of electron-withdrawing groups on the phenyl ring would decrease the electron-donating ability of the resulting ligand, potentially accelerating reductive elimination.

Computational methods, such as Density Functional Theory (DFT), have become invaluable tools for quantifying and understanding the electronic effects of ligands. mdpi.com Parameters such as the HOMO-LUMO gap and the charge on the metal center can be calculated to predict how changes in the ligand structure will affect the catalyst's electronic properties and, consequently, its reactivity.

The following interactive table illustrates how the electronic nature of substituents on the aniline ring can influence the rate of a hypothetical catalytic reaction.

Substituent on Aniline RingElectronic EffectIllustrative Relative Reaction Rate
-OCH3 (Methoxy)Strongly Electron-Donating1.2
-CH3 (Methyl)Electron-Donating1.0
-H (Hydrogen)Neutral0.8
-Cl (Chloro)Electron-Withdrawing0.6
-CF3 (Trifluoromethyl)Strongly Electron-Withdrawing0.4

Rational Design of this compound Analogues for Targeted Applications

The principles of structure-activity and structure-selectivity relationships provide a foundation for the rational design of novel ligands based on the this compound scaffold. By systematically modifying the substituents on the aniline ring, it is possible to create a library of ligands with tailored steric and electronic properties for specific catalytic applications.

For example, in reactions where the substrate is particularly bulky, it might be advantageous to design an analogue with a less sterically demanding group than isopropyl at the 2-position to facilitate substrate binding. Conversely, for reactions requiring high selectivity, increasing the steric bulk at the ortho positions could be beneficial.

One successful strategy in ligand design has been the development of "bulky-yet-flexible" ligands. organic-chemistry.org This concept could be applied to this compound by introducing conformational flexibility into the ortho-substituents. This could allow the ligand to adapt its steric profile during different stages of the catalytic cycle, optimizing both reactivity and selectivity.

The synthesis of N-heterocyclic carbene (NHC) ligands from sterically hindered anilines is a prominent application of rational ligand design. wikipedia.org 2,4,6-trimethylaniline (B148799) (mesitylamine) is a well-known precursor to the widely used IMes ligand. wikipedia.org Similarly, this compound could serve as a precursor to a new class of NHC ligands with a unique steric and electronic profile, potentially offering advantages in challenging catalytic transformations.

The following table outlines potential design strategies for analogues of this compound and their targeted applications.

Modification to this compound ScaffoldRationaleTargeted Application
Replace Isopropyl with CyclohexylIncrease steric bulk and conformational rigidityHighly selective cross-coupling reactions
Replace N,N-dimethyl with N,N-diethylFine-tune steric and electronic properties of the donor groupOptimization of reaction rates for specific substrates
Introduce electron-withdrawing groups on the phenyl ringDecrease electron density on the metal centerAccelerate reductive elimination in challenging couplings
Incorporate a chiral substituentInduce asymmetry in the catalytic environmentEnantioselective catalysis

Predictive Models for Catalytic Efficiency and Selectivity

The development of predictive models for catalytic efficiency and selectivity is a major goal in modern catalysis research. These models aim to accelerate the discovery of new catalysts by reducing the need for extensive experimental screening. Quantitative Structure-Activity Relationship (QSAR) models are a powerful tool in this endeavor.

While specific QSAR models for this compound-based catalysts are not yet established in the literature, the methodology holds great promise. A QSAR study would involve synthesizing a library of analogues with systematic variations in their structure and measuring their performance in a target reaction. The resulting data would then be used to build a mathematical model that correlates structural descriptors (e.g., steric parameters like cone angle or percent buried volume, and electronic parameters like Hammett constants) with catalytic activity and selectivity.

Computational chemistry plays a vital role in generating the descriptors used in QSAR models. DFT calculations can provide a wealth of information about the steric and electronic properties of a ligand, which can then be used as inputs for the model.

The development of such predictive models would enable the in silico screening of virtual libraries of this compound analogues, allowing researchers to prioritize the most promising candidates for synthesis and experimental testing. This would represent a significant step towards the rational, de novo design of highly efficient and selective catalysts.

Future Perspectives and Emerging Avenues in the Research of 2 Isopropyl N,n,6 Trimethylaniline

Exploration of Novel Reactivity Patterns and Chemical Transformations

The unique steric and electronic properties of 2-isopropyl-N,N,6-trimethylaniline make it a compelling substrate for exploring new chemical reactions. Its hindered nature, which can lead to unusual reactivity, is a key area of investigation. Research into sterically hindered anilines has revealed their potential in various transformations, including C-H bond functionalization and deaminative reactions.

Recent studies have focused on developing practical catalytic methods for the synthesis of sterically hindered anilines, which in turn opens the door to exploring their subsequent reactivity. nih.gov For instance, copper-catalyzed electrophilic amination of aryl boronic esters has proven effective for creating highly substituted anilines under mild conditions. nih.govresearchgate.net These methods tolerate a wide array of functional groups, enabling the synthesis of a diverse library of hindered anilines for further reactivity studies. nih.gov

The development of new palladium-catalyzed amination reactions using specialized phosphine (B1218219) ligands has also enabled the synthesis of tetra-ortho-substituted diarylamines, a class of compounds previously difficult to access. organic-chemistry.org These advancements allow for the systematic study of how extreme steric hindrance influences reaction mechanisms and product distributions. The hydroaminoalkylation of sterically hindered alkenes with N,N-dimethyl anilines using scandium catalysts is another promising area, offering an atom-economical route to complex tertiary aromatic amines. rsc.org

Future research will likely focus on uncovering unprecedented reaction pathways that are only accessible with highly hindered substrates like this compound. This includes exploring their use in photoredox catalysis and other modern synthetic methodologies. acs.org

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of the synthesis of this compound and related compounds with flow chemistry and automated platforms represents a significant step towards more efficient and reproducible chemical manufacturing. Flow chemistry, with its inherent advantages in safety, scalability, and process control, is particularly well-suited for handling the often-energetic reactions involved in aniline (B41778) synthesis.

Continuous chemoenzymatic synthesis of anilines using immobilized nitroreductase enzymes in flow reactors has been demonstrated as a sustainable and efficient alternative to traditional batch processes. acs.orgnih.gov This approach avoids harsh reagents and conditions, offering a greener route to aniline derivatives. acs.orgnih.gov Automation in organic synthesis is also rapidly advancing, with robotic platforms capable of performing complex, multi-step sequences, including the stereocontrolled assembly of organic molecules. bris.ac.uk

The development of automated systems for catalyst screening and reaction optimization can accelerate the discovery of new synthetic routes to sterically hindered anilines. acs.org By combining the precise control of flow chemistry with the high-throughput capabilities of automated synthesis, researchers can rapidly explore a vast parameter space to identify optimal conditions for the production of this compound and its derivatives.

Applications in Materials Science and Polymer Synthesis

The bulky and rigid structure of this compound suggests its potential as a monomer or building block in the synthesis of advanced materials and polymers with unique properties. The incorporation of sterically hindered aniline moieties into polymer backbones can significantly influence their morphology, solubility, and thermal stability. researchgate.netrsc.org

For example, the polymerization of aniline derivatives with bulky substituents has been shown to produce soluble polymers with distinct morphologies, ranging from hierarchical to spherical structures. rsc.org These materials have potential applications in chemical sensors and electronic devices. rsc.org In the realm of polyolefins, bulky α-diimine nickel(II) catalysts, which can be synthesized from hindered anilines, are used in ethylene (B1197577) chain-walking polymerization to produce branched polyethylene (B3416737) with tunable molecular weights and branching densities. scirp.orgresearchgate.net The steric properties of the aniline-derived ligands play a crucial role in controlling the polymer microstructure. scirp.orgresearchgate.net

Future research in this area will likely explore the synthesis of a wider range of polymers and materials incorporating this compound. This could lead to the development of new materials with tailored properties for applications in areas such as gas separation membranes, high-performance plastics, and organic electronics.

Development of Chiral this compound Derivatives for Asymmetric Catalysis

The synthesis of chiral derivatives of this compound holds significant promise for the field of asymmetric catalysis. Chiral amines are crucial components of many organocatalysts and ligands for transition-metal catalysis, enabling the enantioselective synthesis of a wide range of molecules. acs.orgrsc.org

The development of catalysts for the asymmetric hydrogenation of sterically hindered imines has been a major focus, leading to the synthesis of chiral amines with excellent enantioselectivity. acs.org These chiral amines are valuable building blocks for pharmaceuticals and agrochemicals. acs.org The steric bulk of the aniline component can play a critical role in controlling the stereochemical outcome of a reaction. youtube.com

By introducing chirality into the this compound framework, it may be possible to create a new class of highly effective and selective catalysts. For example, chiral tertiary amines have been used in sequential gold-catalyzed and bifunctional amine-mediated asymmetric reactions. rsc.org The development of methods for the synthesis of chiral hindered anilines will be a key enabler for this research direction. This could involve asymmetric synthesis or the resolution of racemic mixtures.

Computational Design of Next-Generation Sterically Hindered Tertiary Anilines

Computational chemistry and machine learning are becoming increasingly powerful tools for the design of new molecules with desired properties. rsc.org These approaches can be applied to the design of next-generation sterically hindered tertiary anilines, including derivatives of this compound, with optimized steric and electronic profiles for specific applications.

Density functional theory (DFT) calculations can be used to predict the geometric and electronic properties of hindered amines and to model their reactivity in catalytic cycles. rsc.orgnih.gov The concept of "percent buried volume" (%VBur) has emerged as a useful parameter for quantifying the steric hindrance of a ligand and correlating it with catalytic performance. nih.govmdpi.com This allows for the in silico screening of large libraries of virtual compounds to identify promising candidates for synthesis and testing.

By combining computational design with automated synthesis and high-throughput screening, the process of discovering new and improved sterically hindered anilines can be significantly accelerated. This data-driven approach will enable the rational design of catalysts and materials with enhanced performance, moving beyond trial-and-error experimentation.

Q & A

Q. What are the common synthetic routes for preparing 2-Isopropyl-N,N,6-trimethylaniline?

The compound is typically synthesized via reductive alkylation or palladium-catalyzed cyclometallation. For example, sodium tetrachloropalladate(II) can react with Schiff base derivatives (e.g., N-ferrocenylmethylidene-2,4,6-trimethylaniline) in methanol under reflux, yielding cyclometallated complexes with ~87% efficiency. Post-synthetic modifications, such as halogen bridge substitution with acetate, are used to stabilize the product .

Q. How can purity be optimized during purification?

Recrystallization in non-polar solvents (e.g., hexane) or column chromatography using silica gel (eluent: ethyl acetate/hexane gradient) is recommended. Solubility data (e.g., slight solubility in chloroform and DMSO) should guide solvent selection .

Q. What spectroscopic methods are suitable for structural characterization?

  • NMR : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., isopropyl and methyl groups).
  • FT-IR : Stretching frequencies for C-N (1,250–1,350 cm1^{-1}) and aromatic C-H (3,000–3,100 cm1^{-1}).
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 177.29) .

Advanced Research Questions

Q. What steric or electronic challenges arise during its synthesis?

Steric hindrance from the isopropyl and N,N-dimethyl groups can reduce reaction yields. Strategies include:

  • Using bulky ligands (e.g., Pd(OAc)2_2) to mitigate steric effects.
  • Optimizing reaction time and temperature to enhance regioselectivity .

Q. Which analytical techniques are recommended for quantifying trace amounts in complex matrices?

  • GC-MS : A DB-5MS column (30 m × 0.25 mm) with a temperature ramp (50°C to 280°C at 10°C/min) leverages its volatility (vapor pressure: 0.0539 mmHg at 25°C).
  • HPLC : C18 column with UV detection (λ = 254 nm), using acetonitrile/water (70:30) as mobile phase .

Q. How should discrepancies in reported physical properties (e.g., boiling point) be resolved?

Validate data via differential scanning calorimetry (DSC) for melting points and gas saturation methods for vapor pressure. Cross-reference with computational predictions (e.g., COSMO-RS for solubility) .

Q. What structural features influence its bioactivity as a cooling agent analog?

The isopropyl and methyl groups enhance lipid solubility, facilitating interaction with TRPM8 receptors. Structure-activity studies involve synthesizing analogues (e.g., WS-23) and testing in vitro TRPM8 activation assays .

Q. How can crystallography and computational modeling elucidate its molecular geometry?

  • X-ray diffraction : Resolve bond lengths and angles (e.g., Pd–N and Pd–C distances in cyclometallated complexes).
  • DFT calculations : Optimize geometry using B3LYP/6-31G(d) to predict electronic properties (e.g., HOMO-LUMO gaps) .

Q. What protocols ensure stability under varying storage conditions?

Store at –20°C in amber vials under inert atmosphere (N2_2 or Ar) to prevent oxidation. Monitor degradation via accelerated stability studies (40°C/75% RH for 6 months) with HPLC analysis .

Q. Which in vitro assays are suitable for preliminary toxicological profiling?

  • Ames test : Assess mutagenicity using Salmonella typhimurium strains TA98 and TA100.
  • HepG2 cytotoxicity assay : Measure IC50_{50} values to evaluate acute toxicity.
  • Follow OECD guidelines for dose-response studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.